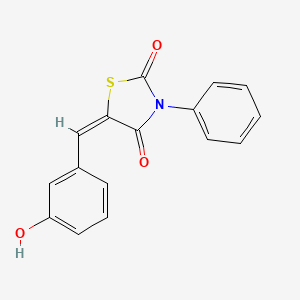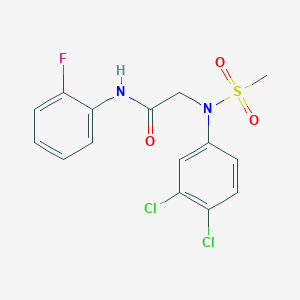![molecular formula C15H12ClNO2 B4896961 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4896961.png)
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as CHPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is not fully understood. However, it is believed that 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one exerts its biological activity by modulating various signaling pathways. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It has also been reported to modulate the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one exhibits various biochemical and physiological effects. It has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has also been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. It exhibits various biological activities, making it a promising candidate for drug development. However, there are also some limitations to its use. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is not very water-soluble, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its biological activity.
Direcciones Futuras
There are several future directions for the research on 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one. One potential direction is to further investigate its mechanism of action. Understanding how 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one exerts its biological activity can help in the design of more effective drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one in vivo. This can help in the development of a dosage regimen for its use in humans. Additionally, it would be interesting to investigate the potential use of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one in combination with other drugs for the treatment of various diseases. Finally, the synthesis of analogs of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one can be explored to improve its biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one is a promising compound that exhibits various biochemical and physiological effects. Its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities make it a potential candidate for drug development. The synthesis method, scientific research application, mechanism of action, advantages and limitations for lab experiments, and future directions of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one have been discussed in this paper. Further research on 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one can lead to the development of more effective drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one involves the condensation of 5-chloro-2-hydroxyaniline and chalcone in the presence of a base. This reaction results in the formation of 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one with a yield of 85-90%. The purity of the synthesized product can be confirmed by various analytical techniques such as NMR, IR, and Mass Spectrometry.
Aplicaciones Científicas De Investigación
3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied for its potential use in the treatment of various diseases. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 3-[(5-chloro-2-hydroxyphenyl)amino]-1-phenyl-2-propen-1-one has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria. In addition, it has been reported to exhibit anti-viral activity against the herpes simplex virus.
Propiedades
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c16-12-6-7-15(19)13(10-12)17-9-8-14(18)11-4-2-1-3-5-11/h1-10,17,19H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYLZRUMMNMJLW-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-chloro-2-hydroxyanilino)-1-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4896886.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)
![4-chloro-N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}butyl)benzamide](/img/structure/B4896903.png)
![1,1'-[(3-chlorobenzyl)imino]di(2-propanol)](/img/structure/B4896911.png)




![3,4-dimethyl-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4896946.png)


![N,N-diethyl-2-[2-(mesityloxy)ethoxy]ethanamine](/img/structure/B4896972.png)
